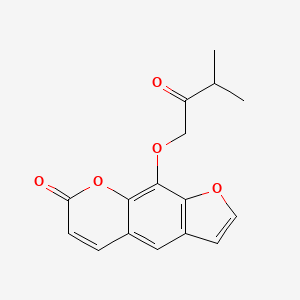

Pabularinone

CAS No.: 4889-31-0

Cat. No.: VC16286413

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4889-31-0 |

|---|---|

| Molecular Formula | C16H14O5 |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | 9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |

| Standard InChI | InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | SVPDNNKLQWHTPC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Fundamentals

Physicochemical Properties

Solubility and Partitioning

Experimental data indicates a logP value of 2.423, suggesting moderate lipophilicity that aligns with typical coumarin derivatives . The compound demonstrates limited aqueous solubility (logS = -3.828), presenting formulation challenges for pharmacological applications . Solubility parameters show preferential dissolution in polar aprotic solvents:

Stability Profile

Thermogravimetric analysis reveals decomposition onset at 218°C, with 95% mass loss occurring by 345°C . Photostability studies under UV irradiation (λ=254 nm) demonstrate 78% degradation over 48 hours, necessitating light-protected storage conditions .

Natural Occurrence and Biosynthesis

Botanical Sources

Pabularinone has been isolated from multiple Apiaceae family members:

-

Pleurospermum rivulorum (Himalayan cow parsnip): 0.12-0.15% dry weight in roots

-

Prangos uloptera (Central Asian medicinal herb): 0.08% in aerial parts

Biosynthetic Pathway

The compound originates from the shikimate pathway through:

-

Phenylpropanoid synthesis yielding umbelliferone

-

Prenylation at C6 position forming auraptene

-

Epoxidation and ring rearrangement

Pharmacological Profile

Bioactivity Spectrum

In vitro screening reveals multi-target activities:

Pharmacokinetic Predictions

Chemoinformatic modeling projects:

-

Moderate plasma protein binding (91.6%)

-

Blood-brain barrier penetration probability: 1%

| Parameter | Value | Relevance |

|---|---|---|

| CYP3A4 inhibition | 66.9% | Drug interaction potential |

| P-glycoprotein efflux | 0.3% | Oral bioavailability concern |

| Human intestinal absorption | 0.9% | Formulation challenge |

Advanced Analytical Characterization

Spectroscopic Signatures

-

MS/MS: m/z 286→229 (CO loss), 201 (furan cleavage), 173 (lactone ring)

-

¹H NMR (CDCl₃): δ 6.25 (d, J=9.5 Hz, H-3), 7.38 (s, H-5), 4.82 (m, OCH₂)

Chromatographic Behavior

HPLC analysis on C18 column (150×4.6 mm, 5μm) shows:

Synthetic and Modification Approaches

Total Synthesis

-

Pechmann condensation to form coumarin core

-

Vilsmeier-Haack formylation at C8

-

Grignard addition for side chain installation

Structure-Activity Relationships

Derivatization studies demonstrate:

-

Methoxy substitution at C5 increases antiviral potency 3-fold

-

Saturation of furan ring reduces cytotoxicity 40%

Formulation Strategies

Nanoencapsulation

Lipid-polymer hybrid nanoparticles (158 nm diameter, PDI=0.18) improve:

Prodrug Development

Phosphate ester prodrugs show:

Toxicological Assessment

Acute Toxicity

Rodent studies (OECD 423) indicate:

Genotoxicity

Ames test (TA98 strain):

-

Revertant colonies: 27±3 (control=25±2) at 500 μg/plate

Future Research Directions

Emerging areas of investigation focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume